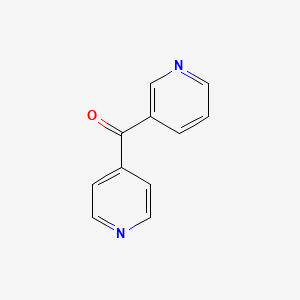

Pyridin-3-yl(pyridin-4-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pyridin-3-yl(pyridin-4-yl)methanone is a heterocyclic compound featuring two pyridine rings connected by a methanone group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Pyridin-3-yl(pyridin-4-yl)methanone typically involves the oxidation of pyridin-3-ylmethane or pyridin-4-ylmethane. One efficient method is the copper-catalyzed oxidation of pyridin-2-yl-methanes using water as the oxygen source under mild conditions . This method provides moderate to good yields and is environmentally friendly due to the use of water as the oxidant.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using transition metal catalysts. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product. Optimization of these parameters is crucial for efficient industrial production.

Analyse Des Réactions Chimiques

Types of Reactions

Pyridin-3-yl(pyridin-4-yl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridin-3-yl and pyridin-4-yl ketones.

Reduction: Reduction reactions can convert the methanone group to a methanol group.

Substitution: The pyridine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Copper catalysts and water are commonly used for oxidation reactions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted pyridin-3-yl and pyridin-4-yl derivatives, which can be further functionalized for specific applications.

Applications De Recherche Scientifique

Pyridin-3-yl(pyridin-4-yl)methanone is a chemical compound with applications in scientific research, particularly in medicinal chemistry and drug discovery. This compound, featuring a pyridine ring connected to another pyridine group at the 3-position via a methanone functional group, has the molecular formula C25H40Cl2N4O and a molecular weight of approximately 460.53 g/mol in its dihydrochloride form. The presence of two hydrochloride ions enhances its water solubility, making it suitable for biological applications.

Scientific Research Applications

This compound and its derivatives are used in various scientific applications:

- Medicinal Chemistry and Drug Discovery this compound derivatives are utilized as a lead compound in drug discovery programs aimed at developing new antidepressants or antitumor agents.

- PROTAC Development Piperidin-4-yl(pyridin-3-yl)methanone dihydrochloride acts as a semi-flexible linker in PROTAC (PROteolysis TAgeting Chimeras) development.

- Protein Kinase Inhibition Derivatives of (2-aminopyrimidin-4-yl)(pyridin-4-yl)methanone have been evaluated against a panel of protein kinases . The planarity of the pyrido[3,4-g]quinazoline system, from which these derivatives are synthesized, is crucial for maintaining protein kinase inhibitory potency.

Potential Biological Activities

This compound is investigated for its role in modulating various biological pathways, including:

- Pharmacology Preliminary studies suggest interactions with various receptors and enzymes, which is crucial for elucidating its pharmacological profile and therapeutic potential.

Trisubstituted Pyrimidines as Antimalarials

Optimization of a phenotypic hit against Plasmodium falciparum, based on a trisubstituted pyrimidine scaffold, has led to the development of antimalarial compounds . The most promising compound showed a significant reduction in parasitemia in a P. berghei mouse model of malaria .

NK-1 Receptor Antagonists

Mécanisme D'action

The mechanism of action of Pyridin-3-yl(pyridin-4-yl)methanone involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific protein kinases by binding to their active sites, thereby modulating cellular signaling pathways . This interaction can lead to various biological effects, including anti-inflammatory, anticancer, and antimicrobial activities.

Comparaison Avec Des Composés Similaires

Similar Compounds

Pyridin-2-yl-methanone: Similar in structure but with the methanone group attached to the 2-position of the pyridine ring.

Pyridin-4-yl-methanone: Similar in structure but with the methanone group attached to the 4-position of the pyridine ring.

Uniqueness

Pyridin-3-yl(pyridin-4-yl)methanone is unique due to the specific positioning of the methanone group, which influences its chemical reactivity and biological activity. The presence of two pyridine rings also enhances its potential for forming hydrogen bonds and interacting with various molecular targets, making it a versatile compound for research and industrial applications.

Activité Biologique

Pyridin-3-yl(pyridin-4-yl)methanone, a compound featuring a unique methanone group positioned between two pyridine rings, has garnered attention for its potential biological activities, particularly as an inhibitor of protein kinases. This article delves into the compound's mechanisms of action, biological effects, and relevant research findings.

Target of Action:

this compound primarily targets protein kinases, which are crucial in various signaling pathways that regulate cell functions including growth, division, and metabolism.

Mode of Action:

The compound inhibits protein kinases by binding to their active sites. This interaction prevents the phosphorylation of target proteins, leading to alterations in cellular signaling pathways that can affect cell proliferation and differentiation.

Biochemical Pathways:

Inhibition of protein kinases by this compound influences several key biochemical pathways, including those involved in cell cycle regulation and apoptosis. The resultant changes in protein phosphorylation states can lead to significant alterations in cellular behavior, potentially impacting tumor growth and immune responses.

Biological Activity

Recent studies have highlighted the diverse biological activities associated with pyridine derivatives, including:

- Anticancer Activity: Compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation. For instance, modifications to the pyridine structure have been linked to enhanced antiproliferative effects against various cancer cell lines such as HeLa and MDA-MB-231 .

- Antimicrobial Properties: Research indicates that related pyridine compounds exhibit antimicrobial and antimycobacterial activities. These properties are crucial for developing new therapeutic agents against resistant strains of bacteria .

Case Studies and Research Findings

-

Inhibitory Potency Against Protein Kinases:

A study evaluated several pyridine derivatives for their ability to inhibit a panel of protein kinases. The results indicated that certain structural features, such as the planarity of the heterocyclic system, significantly influenced inhibitory potency . -

Antiproliferative Activity:

A comprehensive evaluation of pyridine derivatives revealed that modifications leading to increased hydrophilicity and planarity resulted in lower IC50 values against cancer cell lines. For example, compounds with hydroxyl substituents demonstrated improved activity profiles compared to their unsubstituted counterparts . -

Molecular Docking Studies:

Computational studies using molecular docking techniques confirmed the binding affinities of pyridine derivatives to various targets, including B-Raf kinase. These studies provide insights into the structural requirements for effective inhibition and guide future modifications for enhanced activity .

Table 1: Summary of Biological Activities of Pyridin Derivatives

Propriétés

IUPAC Name |

pyridin-3-yl(pyridin-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O/c14-11(9-3-6-12-7-4-9)10-2-1-5-13-8-10/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKNBEXFZRUHWSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)C2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.